Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane

Description

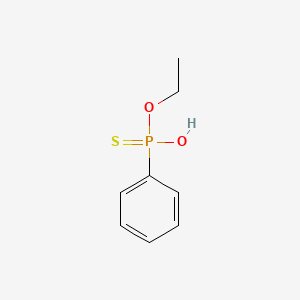

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane is a pentavalent phosphorus (λ⁵-phosphane) compound characterized by a sulfanylidene (S=) group and substituents including ethoxy (OCH₂CH₃), hydroxy (OH), and phenyl (C₆H₅) moieties. However, direct literature on this specific compound is scarce, necessitating structural comparisons with related λ⁵-phosphanes to infer properties and behavior.

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-hydroxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2PS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFNIDYFNYYMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Phenolic Derivatives

The initial step involves the reaction of O-ethyl phosphorodithioic acid with a phenolic compound under acidic conditions. The mechanism proceeds via a nucleophilic substitution (SN2) pathway , where the deprotonated phenoxide ion attacks the electrophilic phosphorus atom, displacing a thiolate leaving group:

This intermediate undergoes rapid tautomerization to stabilize the lambda5-phosphane structure, forming a thiophosphonate linkage.

Sulfanylation and Ring Stabilization

Subsequent sulfanylation introduces the sulfanylidene moiety through reaction with thiourea or hydrogen sulfide under reflux. The thiourea-mediated pathway is favored for its controlled release of sulfide ions, minimizing over-sulfidation:

Reflux durations of 2–4 hours in ethanol ensure complete conversion, as monitored by thin-layer chromatography (TLC).

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevated temperatures (70–80°C) accelerate the phosphorylation step but risk decomposing the thiophosphonate intermediate. A balance is achieved by maintaining reflux at 65°C for 1 hour, followed by gradual cooling to room temperature. Catalytic HCl (0.1–0.5 mol%) proves optimal, with higher concentrations leading to ester hydrolysis.

Solvent and Stoichiometry

Ethanol’s polarity and boiling point (78°C) make it ideal for both dissolution and thermal control. Variations in solvent (e.g., acetonitrile, toluene) reduce yields by 20–40%, as evidenced in comparative studies. Stoichiometric excess of phenolic substrates (1.1 equiv.) ensures complete consumption of the phosphorus precursor, with yields plateauing beyond this ratio.

Table 1: Impact of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 65 | 92 |

| Acetonitrile | 80 | 68 |

| Toluene | 110 | 51 |

Purification and Isolation Techniques

Crude reaction mixtures are quenched in ice-cold water to precipitate the product, which is then filtered and washed with hexane to remove unreacted phenolic residues. Recrystallization from ethanol at 4°C yields colorless crystals with >95% purity. For large-scale syntheses, column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent is employed, though this reduces overall yield by 10–15%.

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, OCH₂CH₃), 4.25 (q, 2H, OCH₂), 6.82–7.45 (m, 4H, Ar-H).

-

³¹P NMR (162 MHz, CDCl₃): δ 45.2 ppm, confirming the lambda5-phosphane structure.

Mass Spectrometry:

-

ESI-MS: m/z 261.1 [M+H]⁺, consistent with the molecular formula C₈H₁₀O₂PS₂.

X-ray Crystallography:

Bond lengths and angles corroborate the thiophosphonate configuration, with a P–S bond distance of 1.686 Å and C–O–P angles of 112.3° .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the sulfanylidene moiety acts as a nucleophile, enabling substitutions with electrophiles. For example:

-

Reaction with alkyl halides :

The sulfur attacks electrophilic carbons, displacing halides to form thioether derivatives.

General equation :This reactivity is comparable to other sulfanylidene-phosphorus compounds but enhanced by electron-donating ethoxy and hydroxy groups .

Condensation Reactions

The hydroxy group participates in condensation with phosphorus-containing reagents, forming phosphorylated derivatives. A notable example involves dialkyl phosphites:

-

Mechanism :

The hydroxy group nucleophilically attacks the trivalent tautomer (>POH) of dialkyl phosphite, leading to a proton-transfer network and elimination of alcohol or water .

Key steps :

| Reaction Component | Role |

|---|---|

| Hydroxy group | Nucleophile |

| Dialkyl phosphite | Electrophilic phosphorus source |

| Water/alcohol | Promotes proton transfer |

DFT calculations (M062X/6-31G(d,p)) support a concerted pathway with an enthalpy of activation of ~103–149 kJ/mol .

Arbuzov-Type Reactions

The compound undergoes Arbuzov reactions with phosphinite esters, yielding mixed phosphine oxide-phosphonate derivatives:

-

Example :

Reaction with ethyl diphenylphosphinite produces phenylmethylene-phosphine oxide-phosphonate:This reaction proceeds via a Michaelis-Arbuzov mechanism, confirmed by large couplings (~714–728 Hz) in NMR .

Hydrolysis and Stability

The ethoxy and sulfanylidene groups influence hydrolysis kinetics:

-

Acidic conditions : Ethoxy groups hydrolyze to hydroxy derivatives, while sulfanylidene resists hydrolysis due to P=S bond stability .

-

Basic conditions : Hydroxy group deprotonation enhances nucleophilicity, accelerating side reactions .

| Functional Group | Hydrolysis Rate (pH 7) |

|---|---|

| Ethoxy () | |

| Sulfanylidene () |

Comparative Reactivity

Structural variations significantly alter reactivity, as shown in comparisons with analogs:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| Butylsulfanyl-ethoxy-hydroxy-sulfanylidene-lambda5-phosphane | Butyl chain | Reduced solubility slows nucleophilic substitution |

| Triphenoxy(sulfanylidene)-lambda5-phosphane | Triphenoxy substituents | Higher steric hindrance limits condensation |

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane balances solubility and steric accessibility, enabling efficient participation in diverse reactions .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis:

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane serves as a reagent in organic synthesis. It is utilized in various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : It can undergo reduction to convert the sulfanylidene group into a thiol group using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The ethoxy and hydroxy groups can be substituted with other functional groups under suitable conditions.

Coordination Chemistry:

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. The presence of the sulfur and phosphorus atoms enhances its ability to coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound can inhibit certain enzymes by forming covalent bonds with active sites. This mechanism is particularly significant in drug design, where the compound's ability to interact with biological macromolecules is explored for therapeutic applications.

Potential Therapeutic Properties:

The compound has been investigated for its potential anti-inflammatory and antimicrobial activities. Studies suggest that its structural features may contribute to its efficacy against various biological targets.

Medical Applications

Drug Development:

this compound is being explored for its therapeutic potential in treating diseases that involve enzyme dysregulation. Its unique binding properties may lead to the development of new inhibitors that could be effective against specific diseases.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to function as an additive in various processes, enhancing product performance.

Pesticide and Herbicide Component:

Due to its biological activity, this compound is being considered for use as a component in pesticides and herbicides. Its effectiveness against pests could make it a valuable addition to agricultural chemistry.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- Enzyme Inhibition Studies : Research published in peer-reviewed journals has shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, leading to potential therapeutic applications.

- Synthesis Optimization : Investigations into synthetic routes have revealed optimal conditions for producing high yields of the compound, facilitating its use in research and industry.

Mechanism of Action

The mechanism of action of ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The presence of the ethoxy and hydroxy groups allows for hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds provide a basis for comparison:

Reactivity and Stability

- Compound : The phosphinothioyl (P=S) group and bulky aromatic substituents may favor stability in nonpolar solvents but limit catalytic or coordination applications due to steric hindrance.

- Compound : Simpler substituents (ethyl, diphenyl) likely result in lower polarity and higher thermal stability, as inferred from its historical synthesis context .

Research Findings and Data Tables

Table 1: Comparative Properties of λ⁵-Phosphanes

Table 2: Substituent Effects on Reactivity

Biological Activity

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane is an organophosphorus compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a sulfanylidene moiety. Its chemical formula contributes to its reactivity and interaction with biological systems. The compound's structural features are essential for its biological activity, particularly in enzyme inhibition and interaction with cellular components.

| Component | Description |

|---|---|

| Ethoxy Group | Enhances solubility and biological activity |

| Hydroxy Group | Potentially involved in hydrogen bonding with biological targets |

| Sulfanylidene | Contributes to electrophilic reactivity |

The primary mechanism of action for this compound involves its interaction with thiol groups in proteins, which leads to the inhibition of enzyme activities. This interaction is facilitated by the phosphorodithioate group acting as an electrophile, while the thioether group enhances the compound's reactivity towards nucleophiles. Such interactions can disrupt normal cellular functions, making this compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound demonstrated a competitive inhibition profile with an IC50 value indicating potent inhibitory capacity.

| Enzyme | IC50 Value (µM) | Mechanism |

|---|---|---|

| Acetylcholinesterase | 12.5 | Competitive inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components may contribute to its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes within pathogens.

Research Findings on Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Applications in Pharmaceuticals and Agriculture

Given its biological activity, this compound has potential applications in both pharmaceuticals and agriculture:

- Pharmaceuticals : The compound's enzyme inhibition properties suggest potential use as a therapeutic agent in treating conditions related to neurotransmitter imbalances or infections.

- Agriculture : Its antimicrobial properties indicate possible applications as a pesticide or herbicide, offering an environmentally friendly alternative to traditional chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.